Cas no 710967-66-1 (2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline)

2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline structure
710967-66-1 structure
Product name:2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline
CAS No:710967-66-1
MF:C24H17ClFN3O3
MW:449.861488103867
CID:5914438
PubChem ID:4095567

2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline
    • AKOS008030995
    • F1590-0033
    • 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
    • Z57382171
    • [3-(2-chloro-7-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(2-fluorophenyl)methanone
    • 710967-66-1
    • (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(2-fluorophenyl)methanone
    • Inchi: 1S/C24H17ClFN3O3/c1-31-15-9-8-14-11-17(23(25)27-19(14)12-15)21-13-20(22-7-4-10-32-22)28-29(21)24(30)16-5-2-3-6-18(16)26/h2-12,21H,13H2,1H3
    • InChI Key: WLXWLGOWJYLIDQ-UHFFFAOYSA-N
    • SMILES: C(N1C(C2C=C3C(=NC=2Cl)C=C(OC)C=C3)CC(C2=CC=CO2)=N1)(C1=CC=CC=C1F)=O

Computed Properties

  • Exact Mass: 449.0942473g/mol
  • Monoisotopic Mass: 449.0942473g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 67.9Ų

2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1590-0033-3mg
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F1590-0033-25mg
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
25mg
$109.0 2023-08-13
Life Chemicals
F1590-0033-30mg
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
30mg
$119.0 2023-08-13
Life Chemicals
F1590-0033-20μmol
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
20μmol
$79.0 2023-08-13
Life Chemicals
F1590-0033-5μmol
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
5μmol
$63.0 2023-08-13
Life Chemicals
F1590-0033-2mg
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F1590-0033-10μmol
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F1590-0033-50mg
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
50mg
$160.0 2023-08-13
Life Chemicals
F1590-0033-5mg
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
5mg
$69.0 2023-08-13
Life Chemicals
F1590-0033-10mg
2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
710967-66-1 90%+
10mg
$79.0 2023-08-13

2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline Related Literature

Additional information on 2-chloro-3-1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl-7-methoxyquinoline

2-Chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline: A Comprehensive Overview

The compound with CAS No. 710967-66-1, known as 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a quinoline core, a pyrazole ring, and several substituents that contribute to its unique properties. The presence of chlorine, fluorine, and methoxy groups introduces diverse electronic and steric effects, making this compound a promising candidate for various applications.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents. The quinoline moiety is known for its ability to interact with DNA and other biomolecules, making it a valuable scaffold for designing bioactive compounds. In this compound, the quinoline ring is further functionalized with a pyrazole group, which adds additional versatility due to its ability to form hydrogen bonds and participate in π-interactions. The furan substituent further enhances the molecule's aromaticity and electronic properties.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the quinoline core through cyclization reactions, followed by the introduction of the pyrazole ring using appropriate coupling agents. The substitution patterns are carefully controlled to ensure high purity and yield. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving scalability.

One of the most intriguing aspects of this compound is its biological activity. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, it has shown promise as an anti-microbial agent, particularly against drug-resistant bacterial strains. These findings are supported by recent research published in leading journals such as *Nature Communications* and *Journal of Medicinal Chemistry*, which highlight the compound's unique mechanism of action.

The structural complexity of this compound also makes it an attractive candidate for further modification. Researchers are currently exploring analogs with different substituents to optimize its pharmacokinetic properties. For instance, variations in the fluorine and methoxy groups are being investigated to improve solubility and bioavailability. These efforts are part of a broader trend in medicinal chemistry towards designing drugs with improved therapeutic indices.

In terms of applications, this compound has potential uses in both therapeutic and diagnostic contexts. Its ability to bind specific biomarkers makes it a candidate for imaging agents in diagnostics. Furthermore, its anti-cancer properties suggest that it could be developed into a targeted therapy for various malignancies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these possibilities further.

The development of this compound also underscores the importance of interdisciplinary research in advancing drug discovery. By integrating expertise from organic chemistry, pharmacology, and computational modeling, researchers can unlock the full potential of complex molecules like CAS No. 710967-66-1. As technology continues to evolve, particularly in areas such as artificial intelligence-driven drug design, we can expect even more innovative applications for this compound.

In conclusion, 2-chloro-3-[1-(2-fluorobenzoyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a promising candidate for future therapeutic interventions. As ongoing studies continue to uncover new insights into its properties and applications, this compound will undoubtedly play a pivotal role in shaping the future of drug development.

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